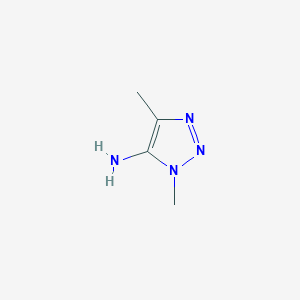

1,4-Dimethyl-1H-1,2,3-triazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1536564-18-7 |

|---|---|

Molecular Formula |

C4H8N4 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

3,5-dimethyltriazol-4-amine |

InChI |

InChI=1S/C4H8N4/c1-3-4(5)8(2)7-6-3/h5H2,1-2H3 |

InChI Key |

WRFLDNDZJWAMOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=N1)C)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Patterns of 1,4 Dimethyl 1h 1,2,3 Triazol 5 Amine

Reactivity of the Exocyclic Amine Moiety

The exocyclic amine group is the most reactive site in the molecule, readily participating in reactions typical of primary aromatic and heterocyclic amines. Its reactivity is central to the synthesis of a wide array of derivatives.

Nucleophilic Reactivity (e.g., with Electrophiles)

The primary amine function in 1,4-Dimethyl-1H-1,2,3-triazol-5-amine acts as a potent nucleophile, capable of reacting with a diverse range of electrophilic species. This reactivity is fundamental to forming new carbon-nitrogen and heteroatom-nitrogen bonds.

Research on analogous heterocyclic amines demonstrates this characteristic reactivity. For instance, the nucleophilic character of various heterocyclic amines has been quantitatively assessed through kinetic studies of their reactions with potent electrophiles like 4,6-dinitrobenzofuroxan (DNBF). longdom.org In related systems, such as 5-chlorotetrazolium salts, primary amines act as nucleophiles to displace the chlorine atom, leading to the formation of 5-aminotetrazolium salts. nih.gov This type of nucleophilic substitution reaction is a cornerstone of the derivatization of the exocyclic amine. The reaction involves the attack of the amine's lone pair on an electron-deficient center, resulting in the formation of a new covalent bond and a corresponding salt or substitution product. nih.gov

Condensation Reactions: Formation of Schiff Bases and Urea (B33335) Derivatives

Condensation reactions involving the exocyclic amine are a facile route to complex derivatives such as Schiff bases and ureas.

Schiff Bases: The primary amine of this compound readily undergoes condensation with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. dergipark.org.tr This reaction is typically catalyzed by acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the stable C=N double bond of the imine. mdpi.comimedpub.com Studies on various aminotriazoles, including 1,2,4-triazole (B32235) derivatives, have shown that these compounds react efficiently with a wide range of aromatic aldehydes to produce Schiff bases in high yields. nih.govmdpi.com The stability of these Schiff bases is often enhanced by conjugation with the aromatic or heterocyclic ring system. imedpub.com

Interactive Data Table: Examples of Schiff Base Formation with Aminotriazoles

| Amine Reactant | Aldehyde | Resulting Product Type | Reference |

|---|---|---|---|

| 4-Amino-1,2,4-triazole | 3-Nitrobenzaldehyde | Schiff Base | imedpub.com |

| 3-Amino-1H-1,2,4-triazole | 4-Bromobenzaldehyde | Schiff Base | researchgate.net |

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Substituted Benzaldehydes | Schiff Bases | mdpi.com |

| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Various Aldehydes | Schiff Bases | dergipark.org.tr |

Urea Derivatives: The synthesis of urea derivatives from this compound can be achieved through several established methods. A common approach involves the reaction of the amine with an isocyanate, which is generated in situ or used directly. nih.gov The nucleophilic amine attacks the electrophilic carbon of the isocyanate to form the urea linkage. Alternative, safer methods utilize phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) or phenyl carbamates. nih.govgoogle.com These reagents react with the primary amine to form an activated intermediate, which then reacts with a second amine to yield the final urea product. These protocols are widely applicable and allow for the synthesis of both symmetrical and unsymmetrical ureas. nih.govorganic-chemistry.org

Interactive Data Table: General Methods for Urea Synthesis from Amines

| Reagent | Intermediate | Product | Key Features | Reference |

|---|---|---|---|---|

| Phosgene/Triphosgene | Isocyanate | Symmetrical or Unsymmetrical Urea | Traditional method, often requires handling of toxic reagents. | nih.gov |

| N,N'-Carbonyldiimidazole (CDI) | Carbamoyl-imidazole | Unsymmetrical Urea | Safer alternative to phosgene, crystalline solid. | nih.gov |

| Phenyl Carbamate | N/A (Direct reaction) | Urea Derivative | Reaction in DMSO solution, avoids toxic isocyanates. | google.com |

| 4-Nitrophenyl-N-benzylcarbamate | N-Benzyl Carbamate Intermediate | Monosubstituted Urea (after deprotection) | Versatile two-step synthesis, tolerates various functional groups. | bioorganic-chemistry.com |

Acylation and Sulfonylation of the Amine Group

The exocyclic amine can be readily acylated and sulfonated to form stable amide and sulfonamide derivatives, respectively.

Acylation: Reaction with acylating agents such as acyl chlorides or acetic anhydride (B1165640) converts the primary amine into the corresponding N-acyl derivative (an amide). Studies on related aminotriazoles, like 5-amino-1,2,3-triazoles, demonstrate facile cyanoacetylation to yield cyanoacetamides, which can serve as precursors for fused heterocyclic systems. mdpi.comresearchgate.net Research on the acetylation of 5-amino-1H- mdpi.comelectronicsandbooks.comnih.govtriazole has shown that the reaction can be selective. Depending on the conditions, acylation can occur at the exocyclic amine (exo-acylation) or at a ring nitrogen (annular acylation). acs.org For instance, using equivalent amounts of acetic anhydride in DMF can lead to selective annular monoacetylation, while neat acetic anhydride at room temperature can result in diacetylation on both the ring and the exocyclic amine. acs.org

Sulfonylation: The amine group reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base like triethylamine (B128534) to produce sulfonamides. researchgate.net This reaction has been demonstrated in related heterocyclic systems, such as the regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine. researchgate.net This transformation is significant for creating derivatives with potential biological applications, as the sulfonamide moiety is a well-known pharmacophore.

Reactions Leading to Stable Hemiaminals

An interesting aspect of the reactivity of aminotriazoles is their ability to form unusually stable hemiaminal intermediates during condensation reactions with certain aldehydes. mdpi.com Hemiaminals are tetrahedral intermediates formed by the nucleophilic addition of an amine to a carbonyl group and are typically transient species that quickly dehydrate to form imines. mdpi.com

However, studies on 4-amino-3,5-dimethyl-1,2,4-triazole have shown that stable, isolable hemiaminals are formed when reacted with aromatic aldehydes that contain electron-withdrawing groups (e.g., nitrobenzaldehydes). mdpi.comresearchgate.net The stability of these hemiaminals is attributed to the electronic effects of both the triazole ring and the substituents on the phenyl ring. nih.gov The reaction conditions, such as solvent polarity, also play a crucial role; apolar aprotic solvents tend to favor hemiaminal formation, whereas polar solvents can shift the equilibrium towards the Schiff base. mdpi.com

Interactive Data Table: Conditions Influencing Hemiaminal vs. Schiff Base Formation

| Amine Reactant | Aldehyde Reactant | Conditions | Predominant Product | Reference |

|---|---|---|---|---|

| 4-Amino-3,5-dimethyl-1,2,4-triazole | 2-Nitrobenzaldehyde (B1664092) | Neutral, Aprotic Solvent (e.g., Acetonitrile), Room Temp. | Stable Hemiaminal | mdpi.comnih.gov |

| 4-Amino-1,2,4-triazole | Benzaldehydes with Electron-Donating Groups | Acid catalysis, Refluxing Alcohol | Schiff Base | nih.gov |

| 4-Amino-1,2,4-triazole | Cyano-substituted Benzaldehydes | Small amount of acid catalyst | Schiff Base | nih.gov |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | 2-Nitrobenzaldehyde | Polar Solvent | Schiff Base | mdpi.com |

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an electron-deficient heteroaromatic system. This electronic nature makes it generally resistant to electrophilic attack but can render the ring carbons susceptible to nucleophilic attack under certain conditions or activate adjacent groups.

Electrophilic Aromatic Substitution Patterns on the Triazole Ring (e.g., Nitration)

The 1,2,3-triazole nucleus is significantly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The presence of three electronegative nitrogen atoms reduces the electron density of the carbon atoms within the ring, making an attack by electrophiles unfavorable. electronicsandbooks.com

Nucleophilic Substitutions and Ring Transformations

The 1,2,3-triazole ring, particularly when substituted, can undergo various chemical transformations. The carbon atoms within the 1,2,4-triazole ring are known to be π-deficient, rendering them susceptible to nucleophilic attack, a principle that can be extended to the 1,2,3-triazole isomer. chemicalbook.com While specific studies on nucleophilic substitution of the 5-amino group on this compound are not extensively documented, related structures show that the amino group can be a site for further functionalization.

For instance, the amino group in similar 5-amino-1,2,3-triazoles can be acylated, alkylated, or participate in condensation reactions. Ring transformation reactions, although less common, can occur under specific conditions, often involving ring-opening and subsequent recyclization to form different heterocyclic systems. The stability of the triazole ring, however, makes such transformations challenging.

In a related context, studies on 4-amino-3,5-dimethyl-1,2,4-triazole demonstrate its reaction with benzaldehydes to form stable hemiaminals as intermediates in condensation reactions. mdpi.com This suggests that the amino group of this compound could exhibit similar reactivity towards carbonyl compounds, leading to the formation of Schiff bases or related adducts.

Participation in Cycloaddition Reactions (e.g., Click Chemistry)

The 1,2,3-triazole core is famously synthesized via the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". sigmaaldrich.comfrontiersin.org This reaction typically involves the copper(I)-catalyzed cycloaddition of an azide (B81097) and a terminal alkyne (CuAAC) to yield a 1,4-disubstituted 1,2,3-triazole. sigmaaldrich.comorganic-chemistry.org The formation of this compound itself can be envisioned through variations of this powerful synthetic tool.

While the fully substituted this compound is already a stable product of such cycloadditions, its constituent parts highlight its connection to this chemistry. The 1,2,3-triazole moiety is a key feature in compounds designed as linkers in medicinal chemistry, for example, as bioisosteric replacements for amide groups in drug candidates. nih.gov The synthesis of various 1,4-disubstituted 1,2,3-triazoles for applications such as Src kinase inhibitors further underscores the importance of the cycloaddition methodology. nih.gov

An alternative route to the 5-amino-1,2,3-triazole core involves the dipolar [3+2]-cycloaddition reaction between azides and monosubstituted acetonitriles. nih.gov This method provides direct access to the 5-amino substituted products, which are not obtainable through the classic azide-alkyne cycloaddition. nih.gov

Intramolecular Cyclization and Annulation Chemistry

A significant aspect of the chemistry of amino-1,2,3-triazoles is their use as precursors for the synthesis of fused heterocyclic systems. The amino group, in conjunction with a suitably positioned functional group on the triazole ring or its substituents, can participate in intramolecular cyclization reactions.

Construction of Triazolo-Annulated Heterocyclic Systems (e.g., Pyridines, Azines, Azepines)

Amino-functionalized 1,2,3-triazoles are valuable and readily available building blocks for creating triazolo-annulated pyridines, azines, and azepines. researchgate.netnuph.edu.uasemanticscholar.org These fused systems are of significant interest in medicinal and materials chemistry.

The general strategy involves the condensation of 1,2,3-triazole-4(5)-amines with compounds containing active methylene (B1212753) groups, which has proven to be a powerful method for synthesizing versatile triazolo[4,5-b]pyridines. researchgate.netnuph.edu.uasemanticscholar.org Furthermore, cyclocondensation reactions utilizing 5-amino-1,2,3-triazole-4-carboxylic acids and their derivatives are a general route to various triazolo[4,5-d]pyrimidine systems. researchgate.netnuph.edu.ua

The synthesis of triazolo-annulated azepines has also been successfully achieved through the cyclocondensation of 4,5-diamino-1,2,3-triazoles or 4-amino-5-thiocarboxamido-1,2,3-triazoles. researchgate.net These reactions demonstrate the synthetic potential of aminotriazoles in constructing complex, fused heterocyclic scaffolds. researchgate.netnuph.edu.uasemanticscholar.org For instance, thieno[2,3-f] researchgate.netnuph.edu.uatriazolo[1,5-a]azepines, a novel triheterocyclic ring system, have been synthesized via a tandem [3+2]-cycloaddition/rearrangement sequence. researchgate.net

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms and influencing factors is crucial for optimizing synthetic routes and controlling product outcomes.

Elucidation of Reaction Pathways for Triazole Formation

The most prominent pathway for forming the 1,2,3-triazole ring is the 1,3-dipolar cycloaddition between an azide and an alkyne. beilstein-journals.org The mechanism of the copper-catalyzed version (CuAAC) is well-studied and proceeds with high regioselectivity to afford 1,4-disubstituted triazoles. frontiersin.org

Alternative metal-free strategies for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles involve the reaction of aryl azides with enaminones. beilstein-journals.org Density Functional Theory (DFT) calculations have been employed to investigate the transition states and intermediates in these reactions, helping to explain the observed regioselectivity. beilstein-journals.org

A proposed mechanism for the formation of 5-amino-1,2,3-triazoles via the reaction of an azide with a nitrile involves a [3+2] cycloaddition. nih.gov For the formation of related 1,2,4-triazoles from heteroaryl carbonitriles and benzohydrazides, a regiodivergent mechanism has been proposed. This pathway begins with the addition of the terminal amine of the hydrazide to the carbonitrile, followed by tautomerization and a 5-exo-trig cyclization to form the triazole ring. acs.org

The table below summarizes various synthetic routes for triazole formation.

| Product Type | Reactants | Catalyst/Conditions | Key Mechanistic Feature |

| 1,4-Disubstituted 1,2,3-triazoles | Azides, Terminal Alkynes | Copper(I) | Huisgen 1,3-dipolar cycloaddition (CuAAC) sigmaaldrich.comorganic-chemistry.org |

| 1,4,5-Trisubstituted 1,2,3-triazoles | Aryl Azides, Enaminones | Triethylamine, Water, Ionic Liquid | Regioselective cycloaddition followed by elimination beilstein-journals.org |

| 5-Amino-1,2,3-triazoles | Azides, Monosubstituted Acetonitriles | Base | [3+2] Dipolar cycloaddition nih.gov |

| 1,3,5-Trisubstituted 1,2,4-triazoles | Carboxylic Acids, Amidines, Hydrazines | - | In situ amide formation followed by cyclization frontiersin.org |

Understanding Solvent Effects on Reaction Rate and Product Distribution

The choice of solvent can significantly impact the rate and outcome of reactions involving aminotriazoles. Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with 2-nitrobenzaldehyde have shown a clear solvent effect on the equilibrium between the starting materials, the hemiaminal intermediate, and the final Schiff base product. mdpi.com

The yield of the hemiaminal intermediate was found to be higher in apolar aprotic solvents, whereas polar solvents tended to shift the equilibrium towards the formation of the more stable Schiff base. mdpi.com This is attributed to the differing ability of the solvents to stabilize the various species in the reaction mixture.

The table below illustrates the effect of solvent polarity on the formation of a hemiaminal from 4-amino-3,5-dimethyl-1,2,4-triazole and 2-nitrobenzaldehyde. mdpi.com

| Solvent | Dielectric Constant (ε) | Hemiaminal Content (%) |

| CCl4 | 2.2 | 87 |

| Toluene | 2.4 | 82 |

| Dioxane | 2.2 | 75 |

| THF | 7.6 | 70 |

| Acetone | 20.7 | 45 |

| Acetonitrile (B52724) | 37.5 | 35 |

| DMSO | 46.7 | 30 |

In the context of triazole synthesis via click chemistry, "green" solvents such as water and glycerol (B35011) are often employed. Water has been shown to be an effective and environmentally friendly solvent for CuAAC reactions. DFT calculations to elucidate reaction mechanisms are often performed with the inclusion of solvent effects, such as using a self-consistent reaction field (SCRF) method in a solvent like butanol, to provide a more accurate theoretical model. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis and Chemical Shift Assignment

While specific, experimentally verified spectra for 1,4-Dimethyl-1H-1,2,3-triazol-5-amine are not widely available in peer-reviewed literature, analysis of its structure allows for the prediction of expected chemical shifts. The molecule contains three distinct proton environments and four unique carbon environments.

Proton (¹H) NMR: The spectrum is expected to show three singlets.

A singlet corresponding to the three protons of the methyl group at the C4 position (C-CH₃).

A singlet for the three protons of the N-methyl group at the N1 position (N-CH₃).

A broad singlet for the two protons of the amine group (-NH₂), the chemical shift and broadness of which would be highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

Carbon (¹³C) NMR: The spectrum is anticipated to display four distinct signals.

A signal for the carbon of the C4-methyl group.

A signal for the carbon of the N1-methyl group.

Two signals for the quaternary carbons of the triazole ring (C4 and C5). The C5 carbon, being attached to the electron-donating amino group, would likely appear at a different chemical shift than the C4 carbon, which is attached to a methyl group. For comparison, in the related isomer 3-amino-1,2,4-triazole, the two ring carbons appear at distinct positions in the ¹³C NMR spectrum. chemicalbook.com

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~2.2 - 2.5 | Singlet | 3H | C4-CH ₃ |

| ¹H | ~3.6 - 3.9 | Singlet | 3H | N1-CH ₃ |

| ¹H | Variable (e.g., ~3.0 - 5.0) | Broad Singlet | 2H | -NH ₂ |

| ¹³C | ~8 - 12 | Quartet | - | C4-C H₃ |

| ¹³C | ~30 - 35 | Quartet | - | N1-C H₃ |

| ¹³C | ~120 - 130 | Singlet | - | C 4-CH₃ |

| ¹³C | ~145 - 155 | Singlet | - | C 5-NH₂ |

| Note: These are estimated values based on general principles of NMR spectroscopy and data from related structures. Actual experimental values may vary. |

Advanced Multinuclear NMR Techniques for Structural Confirmation

To unambiguously assign the chemical shifts and confirm the connectivity of the this compound structure, advanced 2D NMR experiments would be essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for the C4-CH₃ and N1-CH₃ pairs.

Correlation from the C4-CH₃ protons to the C4 and C5 ring carbons.

Correlation from the N1-CH₃ protons to the C5 ring carbon.

Correlations from the NH₂ protons to the C5 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can provide through-space correlations, confirming the spatial proximity of the two methyl groups.

These advanced techniques are routinely used for the characterization of complex heterocyclic systems, including various triazole derivatives, to provide irrefutable structural evidence. ufv.br

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands that signify its key functional groups. Analysis of related amino-triazole structures provides a basis for these expected absorptions. ufv.brresearchgate.net

N-H Stretching: The primary amine group (-NH₂) should produce two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Vibrations for the methyl C-H bonds are expected just below 3000 cm⁻¹.

C=N and N=N Stretching: The triazole ring contains C=N and N=N bonds, which would result in characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1590-1650 cm⁻¹ range.

C-N Stretching: Absorptions corresponding to the C-N bonds of the ring and the amine substituent would be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Table 2: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 3500 | Medium-Weak | Asymmetric & Symmetric Stretch | N-H (Amine) |

| 2900 - 3000 | Medium | Stretch | C-H (Methyl) |

| 1590 - 1650 | Medium | Bend (Scissoring) | N-H (Amine) |

| 1400 - 1650 | Medium-Strong | Stretch | C=N, N=N (Triazole Ring) |

| 1350 - 1470 | Medium | Bend | C-H (Methyl) |

| Note: Predicted values are based on characteristic group frequencies. |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information complementary to FT-IR. While N-H and O-H bonds often give weak Raman signals, symmetric and non-polar bonds, such as the C=N and N=N bonds within the heterocyclic ring, typically produce strong Raman scattering. The Raman spectrum would be particularly useful for characterizing the vibrational modes of the triazole ring skeleton. For other amino-triazole compounds, Raman spectroscopy has been used to study environment-dependent conformations and hydrogen bonding.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₄H₈N₄), the exact molecular weight is 112.13 g/mol . chembk.com High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. For instance, the predicted monoisotopic mass [M+H]⁺ would be approximately 113.08218 Da.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would ionize to form a molecular ion peak (M⁺ or [M+H]⁺). Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Plausible fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from either the N1 or C4 position.

Loss of diazomethane (B1218177) (CH₂N₂).

Cleavage of the triazole ring, a common fragmentation pattern for such heterocyles.

Analysis of these fragmentation patterns provides a fingerprint that helps to confirm the proposed structure and distinguish it from its isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the separation, detection, and identification of triazole derivatives in various matrices. Given the polarity of the amine and triazole functional groups in this compound, reversed-phase liquid chromatography is commonly employed. The compound is separated from a mixture based on its partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI). In positive ESI mode, the molecule is readily protonated to form the pseudomolecular ion [M+H]⁺. This ion is then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the compound. For more complex samples, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic pattern that serves as a structural fingerprint for unambiguous identification. mdpi.com While specific studies detailing the LC-MS analysis of this compound are proprietary, commercial suppliers confirm the availability of such data, and the methodology is well-established for analogous compounds. bldpharm.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) | Separation of polar analytes |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for polar elution |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component for gradient elution |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Protonation of the amine/triazole for detection |

| Detection | MS (Scan or MRM mode) | Mass detection and fragmentation analysis |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, the molecular formula is C₄H₉N₅. The calculated monoisotopic mass for this formula is 127.08579 Da. An HRMS experiment would aim to detect the m/z of the protonated molecule, [C₄H₁₀N₅]⁺, at a value of 128.09307. The close agreement between the measured accurate mass and the theoretical value provides definitive evidence of the compound's identity, a standard practice in the characterization of novel heterocyclic compounds. researchgate.net Predicted m/z values for various adducts that could be observed in an HRMS analysis are listed below.

| Adduct Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₄H₁₀N₅⁺ | 128.09307 |

| [M+Na]⁺ | C₄H₉N₅Na⁺ | 150.07501 |

| [M+K]⁺ | C₄H₉N₅K⁺ | 166.04895 |

| [M-H]⁻ | C₄H₈N₅⁻ | 126.07849 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The 1,2,3-triazole ring is an aromatic heterocycle containing π-electrons. The UV/Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions associated with the triazole ring. Studies on similar 1,2,3-triazole derivatives show characteristic absorption bands in the ultraviolet region, typically between 200 and 240 nm. nih.gov The presence of the amino group (-NH₂) as an auxochrome may cause a slight bathochromic (red) shift and an increase in molar absorptivity compared to an unsubstituted triazole. The specific absorption maximum (λmax) would be determined by the exact electronic environment, including solvent polarity. For example, a UV spectrum of a complex triazole derivative, 1,2-bis(1-ethyl-1H-1,2,3-triazol-4-yl)diazene-1-oxide, shows a strong absorption peak around 275 nm, attributed to the conjugated system. researchgate.net

Photoluminescence Spectroscopy (where applicable)

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, is most common in molecules with extended, rigid, and planar conjugated π-systems. Simple, non-extended heterocyclic compounds like this compound are generally not expected to exhibit significant intrinsic fluorescence.

However, the 1,2,3-triazole ring is a valuable building block in the design of highly fluorescent molecules. acs.org When incorporated into larger molecular architectures that enhance π-conjugation and intramolecular charge transfer, the resulting compounds can become strong emitters. For instance, N2-Indolyl-1,2,3-triazoles have been developed as a class of blue-light emitting fluorophores. nih.gov Similarly, pyrene (B120774) derivatives substituted with 1,2,3-triazole motifs exhibit high fluorescence quantum yields. nih.gov Therefore, while this compound itself is not considered a practical fluorophore, its core structure is relevant to the field of materials science and photochemistry.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. It also reveals how molecules pack in the crystal lattice and details the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the supramolecular structure.

While a crystal structure for this compound has not been reported in publicly accessible databases, the technique has been widely applied to structurally similar triazole amines. ufv.brnih.gov For example, the X-ray analysis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine confirmed its molecular structure and revealed how the amino group participates in both intramolecular and intermolecular hydrogen bonding. mdpi.com Such hydrogen bonds, which would also be expected for this compound, are crucial in dictating the physical properties of the material. The analysis of a related compound demonstrates the type of detailed structural data that can be obtained. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Crystal Packing)

There is no published crystal structure for this compound. Without crystallographic data, a definitive analysis of its hydrogen bonding networks and crystal packing is not possible.

However, based on the structural features of the molecule—which include a primary amine (-NH2) group, a potential hydrogen bond acceptor, and three nitrogen atoms within the triazole ring, which can also act as hydrogen bond acceptors—it is possible to hypothesize the types of interactions that might occur. In the solid state, aminotriazoles and their derivatives commonly exhibit extensive intermolecular hydrogen bonding. For instance, studies on related compounds like 5-amino-1H-1,2,3-triazole-4-carboxamide show a network of hydrogen bonds that dictate the molecular packing. rsc.org Similarly, analyses of other aminotriazole structures reveal that N-H···N and N-H···O (if solvent or other functional groups are present) hydrogen bonds are dominant interactions that guide the formation of supramolecular assemblies. nih.gov

Other Characterization Techniques (e.g., Microanalysis)

Specific microanalysis or elemental analysis data for this compound is not reported in the reviewed scientific literature.

Microanalysis, specifically elemental analysis (CHN analysis), is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is crucial for confirming the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₄H₈N₄, the theoretical elemental composition can be calculated. This theoretical data would be compared against experimental values to verify the purity and identity of the compound.

Theoretical Elemental Composition (for C₄H₈N₄)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 42.84% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 7.19% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 49.97% |

| Total | | | | 112.136 | 100.00% |

Note: This table represents calculated theoretical values and is not based on experimental results from published literature.

While experimental data for the target compound is unavailable, studies on related triazoles, such as 3-methyl-1H-1,2,4λ4-triazole-5-amine, routinely report elemental analysis results to confirm their successful synthesis. ufv.br

Computational and Theoretical Studies of 1,4 Dimethyl 1h 1,2,3 Triazol 5 Amine and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a standard method for studying the electronic structure of molecules. By using various functionals, such as B3LYP, in conjunction with appropriate basis sets like 6-31G(d) or 6-311++G(d,p), researchers can accurately predict a range of molecular properties. dnu.dp.uaisres.orgtandfonline.com

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. For triazole derivatives, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. tandfonline.combohrium.com

Theoretical studies on analogous 1,2,3-triazole systems indicate that the triazole ring is generally planar. The substituents, in this case, the two methyl groups and the amine group, will have specific orientations relative to this ring. The bond lengths and angles are consistent with the hybridization of the atoms involved. For instance, C-N and N-N bond lengths within the triazole ring are expected to be intermediate between single and double bonds, indicative of aromatic character. Conformational analysis helps identify the most stable arrangement of the substituents to minimize steric hindrance and optimize electronic interactions. While specific experimental data for 1,4-Dimethyl-1H-1,2,3-triazol-5-amine is not available, theoretical calculations provide reliable predictions of its geometry.

Table 1: Predicted Geometrical Parameters for a 1,2,4-triazole (B32235) Analog

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| N2-S1-C6 | 103.42 |

| C5-C6-S1-N2 | Torsion Angle |

| C9-N2-S1-C6 | Torsion Angle |

| N3-N2-S1-C6 | Torsion Angle |

Data based on a study of 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzenesulfonamide. electrochemsci.org

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, specific bands in the experimental spectra can be assigned to particular molecular motions. researchgate.netacs.orgdntb.gov.ua DFT calculations, often using the B3LYP method, have shown good agreement between calculated and experimental frequencies for various triazole derivatives. isres.orgresearchgate.net

For this compound, characteristic vibrational modes are expected. These would include C-H stretching vibrations from the methyl groups, N-H stretching from the amine group, and various stretching and bending modes associated with the triazole ring. For example, studies on similar triazole compounds have identified C=C stretching vibrations of the triazole ring in the range of 1448-1522 cm⁻¹. researchgate.net

Table 2: Representative Vibrational Frequencies and Assignments for Triazole Analogs

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3000-3100 | Aromatic C-H stretching | researchgate.net |

| 1448-1522 | C=C stretching of triazole ring | researchgate.net |

| 1479/1522 | C=C stretching of 1,2,3-triazole ring | researchgate.net |

| 1582 | C=C stretching of benzene (B151609) ring (in analog) | researchgate.net |

These assignments are based on studies of various 1,2,3-triazole derivatives.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. electrochemsci.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive. zsmu.edu.ua For various triazole derivatives, this energy gap has been calculated to evaluate their reactivity. researchgate.net In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the triazole ring, while the LUMO may be distributed over the triazole ring system.

Table 3: Representative FMO Parameters from DFT Studies of Triazole Analogs

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,2,4-triazole derivative | - | - | 4.71 |

| Benzo[d]oxazol-formazan derivative | - | - | Soft molecules with electrophilic nature |

Data from studies on analogous heterocyclic systems. electrochemsci.orgeco-vector.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map illustrates regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. electrochemsci.org

For this compound, the MEP map is expected to show the most negative regions around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. electrochemsci.org These sites would be the most likely points for electrophilic interaction. Conversely, the hydrogen atoms of the amine group would exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. electrochemsci.org Neutral potential regions are typically colored green and represent areas of lower reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density within a molecule, arising from hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. These interactions, often described as intramolecular charge transfer, contribute significantly to the stabilization of the molecule. nih.govacadpubl.eu

The NBO method calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. For molecules like this compound, significant interactions are expected to involve the lone pairs of the nitrogen atoms (donor orbitals) and the antibonding π* orbitals of the triazole ring (acceptor orbitals). This delocalization of electron density is a key factor in the stability and electronic properties of the heterocyclic system. acadpubl.eu Studies on similar heterocyclic compounds have quantified these interactions, revealing the extent of charge transfer within the molecule. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.netresearchgate.net It allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the experimental spectrum. researchgate.net

By applying TD-DFT, one can assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π*. nih.gov For this compound, TD-DFT calculations would likely predict electronic transitions involving the π system of the triazole ring and the non-bonding electrons of the amine group. These calculations are often performed in different solvents to simulate experimental conditions and assess the effect of solvent polarity on the absorption spectrum. researchgate.net For analogous triazole compounds, TD-DFT has been successfully used to reproduce and interpret their experimental UV-Vis spectra. nih.govresearchgate.net

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Gauge-Independent Atomic Orbital (GIAO) Method Application

The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating nuclear magnetic shielding constants. nih.govmdpi.comresearchgate.net This method effectively addresses the issue of gauge-origin dependence, providing reliable and accurate predictions of NMR chemical shifts for a variety of molecules, including triazole derivatives. nih.govmdpi.comresearchgate.net The typical workflow involves an initial geometry optimization of the molecule using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311G. nih.govmdpi.com Following optimization, the isotropic nuclear magnetic shielding constants are calculated using the GIAO method at the same or a higher level of theory. nih.govmdpi.com These absolute shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Comparison of Theoretical and Experimental NMR Data

A crucial step in computational NMR studies is the correlation of calculated chemical shifts with experimentally obtained data. For various 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, studies have shown a strong linear correlation between experimental and GIAO-calculated ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net This agreement validates the accuracy of the computed molecular structures and the theoretical approach used.

While specific studies on this compound are not detailed in the literature, the established success of the GIAO method for analogous triazole systems provides a confident framework for its application. A comparison for a hypothetical related compound is illustrated in the table below, showcasing the typical correlation observed.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| H1 | 7.85 | 7.92 |

| C1 | 145.1 | 146.0 |

| C2 | 152.3 | 153.1 |

Investigation of Tautomeric Equilibria and Isomerism

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of many nitrogen-containing heterocycles, including triazoles. researchgate.netnih.gov Computational methods are essential for investigating the complex equilibria between different tautomeric forms, which can significantly influence a molecule's chemical reactivity and biological activity. For 5-amino-1,2,3-triazoles, the primary equilibrium to consider is the amino-imino tautomerism. However, in this compound, the methylation at the N1 position prevents the common annular prototropic tautomerism seen in unsubstituted triazole rings. rsc.org

The investigation of tautomerism involves locating all possible tautomeric structures on the potential energy surface and calculating their relative energies. nih.govmdpi.com

Thermodynamic Stability of Tautomers

The thermodynamic stability of different tautomers is determined by calculating their Gibbs free energies. nih.gov Quantum chemical methods, particularly DFT, are used to optimize the geometry of each tautomer and calculate its electronic energy, followed by frequency calculations to obtain thermal corrections and Gibbs free energy. nih.govmdpi.com

For substituted 1,2,4-triazoles, studies have shown that the relative stability of tautomers is highly dependent on the nature and position of substituents. researchgate.netresearchgate.net Electron-donating groups and electron-withdrawing groups can stabilize different tautomeric forms through intramolecular interactions. researchgate.net For example, in studies of dinitrobenzotriazoles, the 1H tautomer was found to be the most energetically preferable form. mdpi.com For this compound, the key equilibrium would be between the 5-amino form and its corresponding 5-imino tautomer. Theoretical calculations would assess the relative Gibbs free energy to predict which form predominates under thermodynamic equilibrium.

| Tautomer of Analog Compound | Relative Gibbs Free Energy (kcal/mol) | Predominant Form |

|---|---|---|

| Analog Tautomer A (Amino) | 0.00 | Yes |

| Analog Tautomer B (Imino) | +5.7 | No |

Solvation Effects Modeling (e.g., Conductor-like Polarizable Continuum Model, CPCM)

The properties and equilibria of molecules can be significantly influenced by their environment, particularly the solvent. researchgate.net Computational models that account for solvation are critical for accurately predicting molecular behavior in solution. The Conductor-like Polarizable Continuum Model (CPCM) is an implicit solvation model that has been benchmarked for calculating aqueous solvation free energies for a wide range of organic molecules. researchgate.netyoutube.com

In this model, the solute molecule is placed within a cavity in a continuous medium characterized by the dielectric constant of the solvent. youtube.com The solute's electric field polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute, allowing for the calculation of solvation free energy. youtube.com This approach is used to study the effect of the solvent on tautomeric stability, reaction barriers, and spectroscopic properties. researchgate.netmdpi.com For instance, solvation can shift tautomeric equilibria by preferentially stabilizing a more polar tautomer. mdpi.com

Quantum Chemical Parameters in Structure-Property Relationships

Quantum chemical calculations provide a suite of electronic parameters that are invaluable for developing structure-property relationships. These descriptors help to rationalize and predict the chemical reactivity, stability, and potential biological activity of molecules. researchgate.netrad-proceedings.orgacs.org

Key parameters derived from frontier molecular orbital theory include:

E(HOMO): The energy of the Highest Occupied Molecular Orbital, which relates to the molecule's ability to donate electrons.

E(LUMO): The energy of the Lowest Unoccupied Molecular Orbital, which relates to the ability to accept electrons.

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO), which is an indicator of chemical reactivity and kinetic stability.

Other important calculated parameters include:

Electronegativity (χ), Global Hardness (η), and Softness (δ): These global reactivity descriptors are calculated from HOMO and LUMO energies and help to predict how a molecule will interact in chemical reactions. acs.org

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net

These parameters are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate chemical structure with biological activity, such as antimicrobial or anticancer properties. researchgate.netnih.govtandfonline.comnih.goveco-vector.comnih.gov

| Parameter | Definition | Significance |

|---|---|---|

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | Electron-donating ability |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Chemical reactivity, stability |

| Dipole Moment (µ) | Measure of molecular polarity | Solubility, intermolecular interactions |

Correlation with Spectroscopic Properties

Computational methods have become indispensable for the interpretation and prediction of spectroscopic data. By calculating the optimized molecular geometry and electronic structure, it is possible to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). The correlation between theoretical calculations and experimental results provides a robust validation of the computational models and a more profound understanding of the molecule's behavior. bohrium.comresearchgate.net

For derivatives of 1,2,3-triazole, DFT calculations are frequently used to predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). researchgate.netresearchgate.net These theoretical predictions are then compared with experimental data to confirm the molecular structure. researchgate.net For instance, the calculated vibrational frequencies are often scaled by a factor to account for anharmonicity and the limitations of the theoretical model, which generally leads to excellent agreement with experimental IR spectra. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.comtandfonline.com The accuracy of these predictions is highly dependent on the chosen basis set and the computational level of theory. mdpi.com Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can be computationally modeled to improve accuracy. researchgate.net

Table 1: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a 1,2,3-Triazole Analog (Note: This table is a representative example based on data for analogous compounds and is intended to illustrate the correlation between experimental and theoretical values.)

| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP/6-311G+(d,p)) |

| ¹H NMR (ppm) | ||

| CH₃ (N1) | 3.85 | 3.90 |

| CH₃ (C4) | 2.40 | 2.45 |

| NH₂ | 5.20 | 5.15 |

| ¹³C NMR (ppm) | ||

| C4 | 145.0 | 144.5 |

| C5 | 130.0 | 129.8 |

| CH₃ (N1) | 35.0 | 34.7 |

| CH₃ (C4) | 12.0 | 11.8 |

| IR Frequencies (cm⁻¹) | ||

| N-H stretch | 3400, 3300 | 3410, 3305 |

| C-H stretch (CH₃) | 2950 | 2955 |

| C=N stretch (ring) | 1620 | 1625 |

| N-N stretch (ring) | 1250 | 1255 |

The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT), which provides information about the electronic transitions between molecular orbitals. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the nature of these transitions. isres.org

Prediction of Molecular Properties (e.g., Nonlinear Optical Properties)

Beyond spectroscopic correlation, computational chemistry is a valuable tool for predicting a wide range of molecular properties, including those that are difficult or time-consuming to measure experimentally. A significant area of interest for triazole derivatives is their potential for nonlinear optical (NLO) applications. dntb.gov.uaresearchgate.net NLO materials are crucial for technologies such as optical data storage, telecommunications, and optical computing. acs.org

The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its polarizability (α) and hyperpolarizabilities (β, γ). Computational methods, particularly DFT, can be used to calculate these properties with a high degree of accuracy. researchgate.net For 1,2,3-triazole derivatives, the presence of donor and acceptor groups attached to the triazole ring can lead to significant charge transfer and, consequently, large NLO responses. The amino group (-NH₂) in this compound can act as an electron donor, making it a candidate for exhibiting NLO properties.

The key parameters for evaluating NLO potential are the mean polarizability (<α>), the first hyperpolarizability (β₀), and the second hyperpolarizability (γ). These values can be calculated using computational software packages. A high value for β₀ is indicative of a strong second-order NLO response.

Table 2: Predicted Nonlinear Optical Properties of a Representative 1,2,3-Triazole Analog (Note: This table presents typical calculated values for a triazole derivative with donor-acceptor characteristics to illustrate the type of data generated in NLO studies.)

| Property | Calculated Value |

| Dipole Moment (μ) [Debye] | 4.5 |

| Mean Polarizability (<α>) [a.u.] | 85.2 |

| First Hyperpolarizability (β₀) [a.u.] | 250.6 |

Computational studies of NLO properties often involve the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) to understand the charge transfer characteristics that give rise to the NLO response. nih.gov A smaller HOMO-LUMO energy gap is generally associated with higher polarizability and a larger NLO response. dntb.gov.ua Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into the intramolecular charge transfer and delocalization of electrons within the molecule, which are crucial for NLO activity. researchgate.netisres.org

Coordination Chemistry and Ligand Properties of 1,4 Dimethyl 1h 1,2,3 Triazol 5 Amine Derivatives

Identification of Potential Ligating Sites (Triazole Nitrogens, Amine Nitrogen)

The molecular structure of 1,4-Dimethyl-1H-1,2,3-triazol-5-amine features several potential donor atoms for coordination with metal centers. The primary ligating sites are the nitrogen atoms of the triazole ring and the exocyclic amine group.

Triazole Nitrogens: The 1,2,3-triazole ring contains three nitrogen atoms. In this compound, the N1 position is substituted with a methyl group, making it unavailable for coordination. The N2 and N3 atoms, however, possess lone pairs of electrons and are potential coordination sites. researchgate.net Depending on the metal ion and reaction conditions, the ligand can coordinate in a monodentate fashion through either the N2 or N3 atom. researchgate.net The choice between these sites can be influenced by steric and electronic factors.

Amine Nitrogen: The exocyclic 5-amino group (–NH2) provides an additional nitrogen donor site. The lone pair on this nitrogen atom can readily coordinate to a metal center. In analogous compounds like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the amino group has been shown to participate in coordination, leading to the formation of chelate rings. nih.gov

This multiplicity of potential donor sites allows for various coordination modes, including monodentate, bidentate (chelating), and bridging, making these aminotriazole derivatives versatile ligands in constructing diverse coordination architectures.

Formation of Coordination Complexes with Transition Metal Ions

Derivatives of aminotriazoles have been successfully used to synthesize a wide array of coordination complexes with various transition metals, demonstrating their robust ligating capabilities.

The ability of aminotriazole ligands to act as both terminal and bridging units facilitates the formation of complexes with varying nuclearity.

Mononuclear Complexes: In many instances, aminotriazole ligands coordinate to a single metal center to form discrete mononuclear complexes. For example, the related ligand 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc) forms mononuclear species such as [Zn(Hatrc)₂(H₂O)] and [Mn(Hatrc)₂(H₂O)₂]·2H₂O. mdpi.comdntb.gov.ua In these complexes, the ligand coordinates to the metal ion in a terminal fashion.

Dinuclear Complexes: The presence of multiple donor sites allows for the bridging of two metal centers. While some dinuclear complexes are formed with the aid of other bridging species like hydroxide (B78521) ions, as seen in [Fe₂(Hatrc)₄(OH)₂]·6H₂O mdpi.comdntb.gov.ua, the triazole ring itself is a capable bridging ligand. Studies on 1,2,4-triazole (B32235) have shown its ability to bridge two Cu(I) centers, forming stable dimeric structures. rsc.org

Polynuclear Complexes (Coordination Polymers): The capacity to link multiple metal centers can be extended to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers, also known as Metal-Organic Frameworks (MOFs). The ligand 3-amino-1H-1,2,4-triazole-5-carboxylic acid has been used to create a 1D chain polymer with Cadmium, [Cd(Hatrc)₂(H₂O)]n, and a 2D layered material with Manganese, [Mn(atrc)(H₂O)]n·nH₂O. mdpi.comdntb.gov.ua Similarly, Cu(I) and Ag(I) have been shown to form 2D and 3D networks with 1,2,4-triazole derivatives. acs.org

The coordination chemistry of aminotriazoles has been explored with a broad range of d-block metals.

Copper (Cu): Copper complexes of triazole derivatives are widely studied. Dimeric Cu(I) complexes with a bridging 1,2,4-triazole ligand have been synthesized and characterized, exhibiting emissions from blue to yellow. rsc.org In situ solvothermal reactions have yielded Cu(I) complexes with 3,5-disubstituted 1,2,4-triazolates. acs.org Furthermore, Cu(II) complexes with mdpi.comajol.infotriazolo[1,5-a]pyrimidine derivatives have been investigated for their biological activity. nih.gov

Iron (Fe), Chromium (Cr), and Vanadium (V): New Fe(III), Cr(III), and V(III) transition metal complexes have been synthesized using 2-(2'-hydroxy-5'-phenyl)-5-aminobenzotriazole, a related aminotriazole structure. ajol.inforesearchgate.net These complexes generally exhibit a 1:1 metal-to-ligand stoichiometry and are non-electrolytes in nature. ajol.info A dinuclear Fe(III) complex, [Fe₂(Hatrc)₄(OH)₂]·6H₂O, has also been structurally characterized. mdpi.com

Manganese (Mn), Cobalt (Co), and Nickel (Ni): Several research groups have reported complexes of these first-row transition metals. Mononuclear Mn(II) complexes and 2D Mn(II)-based MOFs have been formed with aminotriazole carboxylic acid. mdpi.comdntb.gov.ua Ni(II) and Co(II) complexes have been prepared with ligands such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol and azo-ligands derived from 3-amino-5-mercapto-1,2,4-triazole. nih.govsamipubco.com

Cadmium (Cd) and Silver (Ag): Aminotriazole derivatives readily form complexes with Group 11 and 12 metals. Cd(II) complexes, including a 1D coordination polymer, have been synthesized. nih.govmdpi.comdntb.gov.ua The rational design of a 2D network of [AgI(tz)]∞ (where Htz = 1,2,4-triazole) highlights the utility of triazoles in constructing extended structures with silver. acs.org

Palladium (Pd), Platinum (Pt), and Iridium (Ir): The heavier transition metals have been a focus for applications in catalysis and photophysics. The exchange of cyclometalated ligands is a known reaction for Pd(II) and Pt(II) complexes. nih.gov Most notably, 1,2,3-triazole derivatives have been used to synthesize highly phosphorescent cationic Iridium(III) complexes. nih.govacs.org These studies often involve cyclometalation, a key application for these ligands. nih.govacs.orgacs.org

The table below summarizes examples of metal complexes formed with aminotriazole derivatives, illustrating the diversity of achievable structures.

| Metal Ion | Ligand Type | Complex Nuclearity | Example Formula / Description | Reference |

|---|---|---|---|---|

| Cu(I) | 1,2,4-Triazole | Dinuclear | Dimer with a μ-bridging triazole | rsc.org |

| Fe(III) | 3-Amino-1H-1,2,4-triazole-5-carboxylic acid | Dinuclear | [Fe₂(Hatrc)₄(OH)₂]·6H₂O | mdpi.comdntb.gov.ua |

| Mn(II) | 3-Amino-1H-1,2,4-triazole-5-carboxylic acid | Polynuclear (2D) | [Mn(atrc)(H₂O)]n·nH₂O | mdpi.comdntb.gov.ua |

| Ni(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Mononuclear | Tetrahedral geometry proposed | nih.gov |

| Cd(II) | 3-Amino-1H-1,2,4-triazole-5-carboxylic acid | Polynuclear (1D) | [Cd(Hatrc)₂(H₂O)]n | mdpi.comdntb.gov.ua |

| Ir(III) | 1-Methyl-4-phenyl-1H-1,2,3-triazole | Mononuclear | Cationic cyclometalated complex | nih.govacs.org |

Bridging Ligand Capabilities of Aminotriazoles

A key feature of 1,2,3-triazole ligands is their ability to act as a bridge between two or more metal centers. This capability stems from the presence of the N2 and N3 nitrogen atoms, which can simultaneously coordinate to different metal ions. researchgate.net This bridging or "bi-synaptic" coordination mode is fundamental to the formation of di- and polynuclear complexes and extended networks like MOFs. researchgate.net

In the case of 1,4-disubstituted-1,2,3-triazoles, coordination via the N2 and N3 atoms leads to the formation of a stable bridging unit that can propagate a polymeric structure. researchgate.net For instance, Cu(I) complexes featuring a 1,2,4-triazole bridging two metal centers in a dimeric structure have been crystallographically confirmed, showcasing this capability. rsc.org This mode is crucial for designing materials with specific magnetic or photophysical properties that arise from the interaction between metal centers held in proximity by the bridging ligand.

Application as Cyclometalating Ligands in Metal Complexes

Cyclometalation, the formation of a chelate ring containing a metal-carbon bond, is a powerful strategy for creating stable and electronically tunable complexes, particularly with heavy metals like iridium, palladium, and platinum. nih.gov Triazole derivatives have proven to be excellent platforms for designing cyclometalating ligands.

Studies on 4-phenyl-1,2,3-triazole derivatives have demonstrated their versatility as cyclometalating ligands for creating cationic Iridium(III) complexes. nih.govacs.org Two distinct chelation modes have been identified:

C^N Coordination: This involves the deprotonation of a C-H bond on the phenyl ring and coordination of the resulting carbanion along with a nitrogen atom from the triazole ring (typically N3) to the iridium center. nih.govacs.org

C^C: Coordination: In this mode, a mesoionic carbene (MIC) is formed from the triazole ring, which coordinates to the metal via its C5 atom. This is coupled with the C-H activation of the phenyl ring, resulting in a C^C: pincer ligand. nih.govacs.org

The exchange of one cyclometalated ligand for another is a synthetically useful reaction that has been applied to complexes of Pd(II), Pt(II), Rh(III), and Ir(III), further highlighting the importance of this class of ligands in organometallic chemistry. nih.gov

Influence of Ligand Design on Complex Stability and Electronic Properties

The stability and properties of a metal complex are profoundly influenced by the design of its ligands. researchgate.netdalalinstitute.com For aminotriazole complexes, key factors include the chelate effect, the nature of the donor atoms, and the electronic and steric properties of substituents.

Complex Stability: The stability of a metal complex generally increases with the basicity of the ligand and the formation of chelate rings. dalalinstitute.com The ability of aminotriazoles to act as bidentate or polydentate ligands can significantly enhance the thermodynamic stability of the resulting complexes via the chelate effect. Furthermore, complexation can enhance the thermal stability of the organic ligand itself. ajol.inforesearchgate.net

Electronic Properties: The electronic properties, such as redox potentials and photoluminescence, can be precisely tuned by modifying the ligand structure. A compelling example is seen in the cyclometalated Iridium(III) complexes. By switching the cyclometalating ligand from a standard C^N-coordinating phenyl-triazole to a C^C:-coordinating mesoionic carbene, researchers were able to significantly alter the HOMO-LUMO gap and, consequently, the emission energy of the complex. nih.govacs.org The use of different ancillary ligands further refines these properties, allowing for the targeted synthesis of complexes with high emission quantum yields and specific colors. nih.govacs.org This tunability is critical for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors.

The table below illustrates the impact of ligand design on the photophysical properties of cyclometalated Iridium(III) complexes.

| Complex Type | Cyclometalating Ligand | Ancillary Ligand | Emission Max (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|---|---|

| Bis-heteroleptic | 1-Methyl-4-phenyl-1H-1,2,3-triazole (C^N) | dtBubpy | 546 | 60 | nih.gov |

| Tris-heteroleptic | Mixed C^N and C^C: | dtBubpy | 520 | 49 | nih.gov |

| Bis-heteroleptic | 1,3-Dimethyl-4-phenyl-1H-1,2,3-triazol-5-ylidene (C^C:) | dtBubpy | 495 | 23 | nih.gov |

Supramolecular Assembly through Coordination and Hydrogen Bonding

The formation of extended, ordered structures from individual molecules, known as supramolecular assembly, is governed by a combination of non-covalent interactions. For derivatives of this compound, the key interactions driving this assembly are coordination bonds to metal centers and a network of hydrogen bonds. These forces work in concert, where initial coordination provides a primary, rigid framework which is then elaborated into higher-dimensional architectures by weaker, yet highly directional, hydrogen bonds.

The molecular structure of this compound possesses several key features that facilitate these interactions:

The 1,2,3-Triazole Ring: This heterocyclic system is rich in nitrogen atoms (N1, N2, N3). The lone pairs on the N2 and N3 atoms make them potent coordination sites for a variety of metal ions and also function as effective hydrogen bond acceptors. nih.gov Furthermore, the C5-H bond of some 1,2,3-triazoles can act as a hydrogen bond donor, a capacity that is enhanced upon coordination or in polar environments. nih.govrsc.org

The Exocyclic Amino Group (-NH₂): The amine at the C5 position is a classic hydrogen bond donor through its N-H bonds. This group readily participates in intermolecular hydrogen bonding, often with the nitrogen atoms of adjacent triazole rings (N-H···N) or with counter-ions and solvent molecules. nih.gov It can also serve as a coordination site for metal ions.

In the presence of transition metals, derivatives of this compound are expected to act as versatile ligands. nih.gov Coordination would likely occur through one of the available triazole ring nitrogens (N2 or N3) and potentially the exocyclic amino group, forming chelate or bridging structures. The geometry of the resulting coordination complex—be it discrete mononuclear units, 1D polymeric chains, 2D layers, or 3D frameworks—is dictated by the coordination preference of the metal ion, the ligand-to-metal ratio, and the presence of counter-anions. nih.gov

These primary coordination structures then serve as scaffolds for further organization via hydrogen bonding. The N-H donors of the amino group can link adjacent coordinated units, creating robust, multidimensional networks. For instance, a 1D coordination polymer can be cross-linked by hydrogen bonds to form a 2D sheet or a 3D architecture. This synergistic relationship is a fundamental strategy in crystal engineering for creating novel materials with tailored structures. youtube.com

The table below summarizes typical hydrogen bonding interactions observed in the crystal structures of related aminotriazole compounds, illustrating the types of interactions that would be anticipated to govern the supramolecular assembly of this compound derivatives.

| Compound Type | Interaction | Typical Bond Distance (Å) | Resulting Supramolecular Motif |

|---|---|---|---|

| Aminotriazole Derivatives | N-H···N (amino to triazole N) | 2.7 - 3.1 | Chains, Sheets |

| 1,2,3-Triazole C-H | C-H···X (X = O, N, halide) | 3.0 - 3.5 | Network stabilization |

| Hydrated Aminotriazole Salts | O-H···N (water to triazole) | 2.6 - 2.9 | 3D Networks |

| Hydrated Aminotriazole Salts | N-H···O (amino to water) | 2.8 - 3.2 | 3D Networks |

Structure Property Relationships and Molecular Design Principles

Influence of Methylation Pattern on Triazole Ring Electronic Structure

The 1,2,3-triazole ring is an aromatic, five-membered heterocycle containing two carbon and three nitrogen atoms. nih.gov All atoms in the ring are sp² hybridized and planar, with six delocalized π-electrons that confer aromatic character. nih.gov The electronic structure of this core is significantly modulated by its substitution pattern.

In 1,4-Dimethyl-1H-1,2,3-triazol-5-amine, the presence of two methyl groups has a distinct impact. Methyl groups are known as electron-donating groups through an inductive effect. This donation increases the electron density of the aromatic triazole ring. The methylation at the N1 position is particularly significant as it resolves the tautomerism typically seen in unsubstituted 1H- and 2H-1,2,3-triazoles, which can exist in equilibrium in solution and the solid state. nih.gov This fixed substitution at N1 provides a more defined and stable molecular structure.

Computational studies using Density Functional Theory (DFT) on related triazole systems show that substituents directly influence the frontier molecular orbitals (HOMO and LUMO). researchgate.net The introduction of electron-donating groups like methyls tends to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Furthermore, the electronic nature of substituents at the N1, C4, and C5 positions can considerably affect the stability of the triazole core itself. mdpi.com

Impact of Amine Group Substitution on Reactivity and Molecular Interactions

The amine group at the C5 position is a powerful electron-donating group that profoundly influences the molecule's reactivity and interaction profile. The introduction of an amino group is a recognized method for enhancing the stability of azole rings. nih.gov It plays a crucial role in defining the molecule's ability to participate in noncovalent interactions, which are vital for its function in biological and material contexts.

The amine group has both hydrogen bond donor and acceptor capabilities, a feature that is pivotal in drug-target interactions. nih.gov The lone pair on the nitrogen can accept a hydrogen bond, while the N-H protons can be donated. acs.org Studies of related aminotriazoles confirm their role in forming robust intermolecular interactions. For instance, computational analysis of 1-amino-1,2,3-triazole clusters shows significant hydrogen bonding, with substantial polarization and charge transfer effects contributing to the interaction energy. rsc.org In medicinal chemistry, the modification of an amine group can have drastic effects; changing a hydroxyl group to an amine on a triazole analog improved potency in one study, demonstrating the group's powerful influence on molecular recognition. nih.gov

From a reactivity standpoint, the electron-rich nature of the amine group influences the triazole ring. The C5 position of 1,2,4-triazoles is noted to be electron-deficient and a site for deprotonation. nih.gov The presence of a strong donating group like -NH₂ at this position on a 1,2,3-triazole alters the local electronic environment, impacting its role in chemical transformations such as cyclocondensation reactions. researchgate.net

Conformational Flexibility and Preferred Conformations in Solution and Solid State

While the core 1,2,3-triazole ring is planar, the molecule as a whole possesses conformational flexibility due to the rotation of its substituents. nih.gov The bonds connecting the methyl groups and the amine group to the triazole ring are rotatable, allowing the molecule to adopt various three-dimensional shapes.

In solution, the molecule likely exists as an equilibrium of multiple conformers. Detailed conformational analysis of similar 1,4- and 1,5-substituted 1,2,3-triazole amino acids using quantum chemical calculations and NMR spectroscopy has revealed the existence of numerous low-energy conformers. nih.gov For 1,5-substituted triazoles, as many as nine conformers with close relative energies were identified, suggesting significant structural diversity is possible. nih.gov In contrast, 1,4-substituted triazoles, which are more analogous to the title compound, were found to have fewer conformers, existing as a mix of extended and bent shapes in solution. nih.gov

In the solid state, the molecule is locked into a single conformation dictated by crystal packing forces. X-ray crystallography studies on related substituted triazoles reveal that intermolecular interactions, such as hydrogen bonds and van der Waals forces, determine the preferred conformation and packing arrangement. mdpi.comnih.gov For example, in the crystal structure of N'-[4-(Dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine, the dihedral angle between the triazole and benzene (B151609) rings is fixed at 43.09°, a conformation influenced by crystal packing. researchgate.net

Table 1: Conformational Properties of Substituted 1,2,3-Triazoles

This table summarizes findings from computational and experimental studies on related triazole amino acids, illustrating the principles of conformational flexibility.

| Triazole Type | Method of Analysis | Number of Calculated Conformers | Key Conformational Features in Solution | Reference |

|---|---|---|---|---|

| 1,4-substituted 1,2,3-triazole amino acid | Quantum Chemistry & NMR | 4 | Coexistence of extended and bent conformers; fewer strong intra-residual interactions. | nih.gov |

| 1,5-substituted 1,2,3-triazole amino acid | Quantum Chemistry & NMR | 9 | High structural diversity; conformers preferring turn, helix, and zig-zag structures may coexist. | nih.gov |

Steric and Electronic Effects of Substituents on Molecular Topology

Electronic Effects: The triazole ring is electronically influenced by three electron-donating groups: the N1-methyl, the C4-methyl, and the C5-amine. This cumulative donation makes the molecule electron-rich and affects its electrostatic potential surface, which is crucial for how it is recognized by other molecules. researchgate.net DFT studies show that such substitutions can reconstruct the spatial distribution of the HOMO and LUMO orbitals and reduce the energy gap, enhancing reaction activity. researchgate.net

Strategies for Modulating Polarity and Intermolecular Interactions through Structural Modifications

The principles derived from studying this compound can be used to design new molecules with fine-tuned properties. Polarity and intermolecular interactions are key determinants of a molecule's solubility, permeability, and binding affinity.

Modulating Intermolecular Interactions: The ability to form specific intermolecular bonds can be precisely engineered.

Hydrogen Bonding: The primary amine (-NH₂) is a key hydrogen bond donor and acceptor. Converting it to a secondary amine (-NHR) or tertiary amine (-NR₂) would systematically remove its hydrogen bond donating capacity while potentially altering its acceptor strength and steric profile. nih.gov

Electronic Character: Switching from electron-donating substituents like methyl groups to electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), can dramatically alter the molecule's electronic properties. nih.gov Halogens introduce strong inductive electron-withdrawing effects and can also influence steric characteristics and the hydrophobic-hydrophilic balance. nih.gov

π-Interactions: The aromatic triazole ring can participate in π-π stacking interactions with other aromatic systems. nih.gov Modifying the substituents can alter the ring's electron density, thereby tuning the strength of these interactions.

Table 2: Impact of Functional Group Modification on Molecular Properties

This table provides examples of how structural changes to a triazole core can modulate its properties, based on findings from related compounds.

| Structural Modification | Predicted Effect | Physicochemical Property Altered | Reference |

|---|---|---|---|

| Replace C4-Methyl with C4-CH₂OH | Increases polarity and hydrogen bond donor/acceptor capacity | Polarity, Solubility, Biological Potency | nih.gov |

| Replace C5-NH₂ with C5-NH(CH₃) | Removes one H-bond donor site, increases steric bulk | Hydrogen Bonding, Molecular Recognition | nih.gov |